

Tilorone as an Interferon Inducer: A Technical Guide

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Compound of Interest		
Compound Name:	Tilorone bis(propyl iodide)	
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Abstract

Tilorone is a synthetic, small-molecule, orally active compound recognized for its broad-spectrum antiviral activity, which is largely attributed to its capacity to induce the production of interferons (IFNs). This technical guide provides an in-depth overview of Tilorone's core mechanism as an interferon inducer, detailing the underlying signaling pathways and summarizing key quantitative data from in vivo and in vitro studies. The guide includes detailed experimental protocols for assays relevant to the study of Tilorone and visualizes complex biological processes through signaling pathway and workflow diagrams. This document is intended to serve as a comprehensive resource for researchers and professionals involved in the development of antiviral and immunomodulatory therapies.

Introduction

Tilorone Dihydrochloride is a fluorenone-based compound that has been known for decades for its immunomodulatory and antiviral properties. It is the first recognized synthetic, low-molecular-weight compound that is an orally active interferon inducer[1]. Its ability to stimulate the innate immune system, primarily through the induction of Type I and Type II interferons, makes it a subject of significant interest in the context of emerging and re-emerging viral diseases. This guide delves into the technical aspects of Tilorone's function as an interferon inducer, providing a foundational understanding for its further investigation and potential therapeutic application.



Mechanism of Action: Induction of Interferons

Tilorone's primary mechanism of action as an antiviral agent is hypothesized to be the activation of innate immunity pathways, leading to the production of interferons. The proposed signaling cascade involves the recognition of Tilorone as a ligand by cytosolic pattern recognition receptors, which triggers a downstream signaling cascade culminating in the transcription of interferon genes.

The RIG-I-Like Receptor (RLR) Signaling Pathway

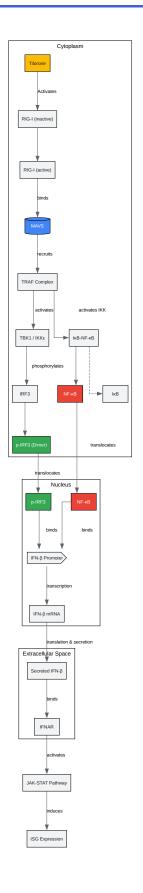
The leading hypothesis for Tilorone-induced interferon production centers on the activation of the RIG-I-like receptor (RLR) pathway. RIG-I (Retinoic acid-inducible gene I) is a cytosolic sensor that typically recognizes viral RNA. It is thought that Tilorone may directly or indirectly activate RIG-I.

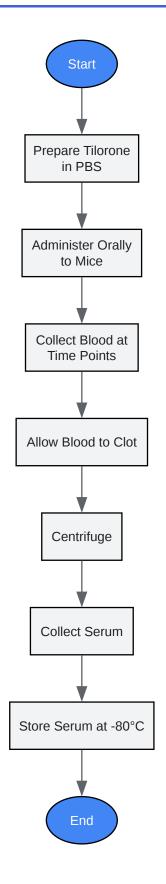
Upon activation, RIG-I undergoes a conformational change, exposing its caspase activation and recruitment domains (CARDs). This allows RIG-I to interact with the mitochondrial antiviral-signaling protein (MAVS), also known as IPS-1, VISA, or Cardif. The aggregation of MAVS on the mitochondrial membrane serves as a platform for the recruitment of downstream signaling molecules, including TRAF family members and the kinases TBK1 (TANK-binding kinase 1) and IKKε (IκB kinase epsilon).

These kinases then phosphorylate the transcription factors Interferon Regulatory Factor 3 (IRF3) and Interferon Regulatory Factor 7 (IRF7). Phosphorylated IRF3 and IRF7 form homodimers and heterodimers and translocate to the nucleus. Simultaneously, this pathway can also lead to the activation of the transcription factor NF- κ B. In the nucleus, these transcription factors bind to the promoter regions of Type I interferon genes (IFN- α and IFN- β), initiating their transcription.

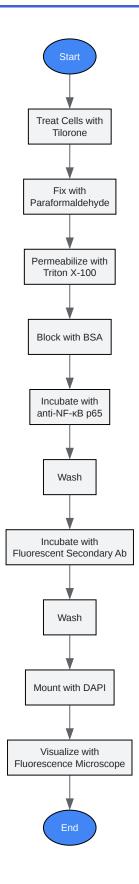
The produced Type I interferons are then secreted from the cell and can act in an autocrine or paracrine manner by binding to the interferon- α/β receptor (IFNAR) on the surface of cells. This binding activates the JAK-STAT signaling pathway, leading to the transcription of hundreds of interferon-stimulated genes (ISGs) that establish an antiviral state within the cell and in neighboring cells.











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References

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